Rivulariapeptolides 988
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Overview
Description
Rivulariapeptolides 988 is a member of the rivulariapeptolide family, which are specialized metabolites known for their potent biological activities. These compounds are identified as serine protease inhibitors with nanomolar potency, making them significant in the field of drug discovery and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rivulariapeptolides involves a scalable native metabolomics approach that integrates non-targeted liquid chromatography tandem mass spectrometry and detection of protein binding via native mass spectrometry . This method allows for the identification and purification of the compound from complex mixtures, followed by full structure elucidation using tandem mass spectrometry, chemical derivatization, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of rivulariapeptolides 988. The compound is primarily obtained through laboratory-scale extraction and purification from environmental cyanobacteria communities .
Chemical Reactions Analysis
Types of Reactions
Rivulariapeptolides 988 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions are typically modified derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Rivulariapeptolides 988 has several scientific research applications, including:
Mechanism of Action
Rivulariapeptolides 988 exerts its effects by inhibiting serine proteases, which are enzymes that play a crucial role in various biological processes. The compound binds to the active site of the protease, preventing it from interacting with its natural substrates. This inhibition disrupts the protease’s normal function, leading to downstream effects on the biological pathways it regulates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rivulariapeptolides 988 include other members of the rivulariapeptolide family and other serine protease inhibitors such as:
Cyclodepsipeptides: A class of compounds that also inhibit serine proteases and share structural similarities with rivulariapeptolides.
Chymotrypsin Inhibitors: Compounds that specifically inhibit chymotrypsin, a type of serine protease.
Uniqueness
This compound is unique due to its high potency as a serine protease inhibitor and its specific structural features that differentiate it from other similar compounds. Its discovery through native metabolomics highlights its potential for drug discovery and chemical biology studies .
Properties
Molecular Formula |
C50H68N8O13 |
---|---|
Molecular Weight |
989.1 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-1-butanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H68N8O13/c1-8-14-38(61)57-24-13-17-35(57)44(64)54-41(28(5)59)46(66)55-42-29(6)71-50(70)40(27(3)4)53-45(65)36(25-31-18-20-32(60)21-19-31)56(7)49(69)37(26-30-15-11-10-12-16-30)58-39(62)23-22-34(48(58)68)52-43(63)33(9-2)51-47(42)67/h9-12,15-16,18-21,27-29,34-37,39-42,59-60,62H,8,13-14,17,22-26H2,1-7H3,(H,51,67)(H,52,63)(H,53,65)(H,54,64)(H,55,66)/b33-9-/t28-,29-,34+,35+,36+,37+,39-,40+,41+,42+/m1/s1 |
InChI Key |
VOJZQYLSWQMIAF-NDQLRFAVSA-N |
Isomeric SMILES |
CCCC(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]2[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N3[C@@H](CC[C@@H](C3=O)NC(=O)/C(=C/C)/NC2=O)O)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC2C(OC(=O)C(NC(=O)C(N(C(=O)C(N3C(CCC(C3=O)NC(=O)C(=CC)NC2=O)O)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)C(C)C)C |
Origin of Product |
United States |
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